(3-Formyl-5-hydroxyphenyl)boronic acid
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Overview
Description
(3-Formyl-5-hydroxyphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical reactions and applications. This compound, in particular, features a formyl group and a hydroxyl group attached to a phenyl ring, which is further bonded to a boronic acid group. The unique structure of this compound makes it a versatile reagent in organic synthesis and a valuable intermediate in the pharmaceutical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Formyl-5-hydroxyphenyl)boronic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, an aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are typically mild and functional group tolerant, making it suitable for synthesizing this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Formyl-5-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Acid chlorides, alcohols, and bases for esterification and etherification reactions.
Major Products Formed
Oxidation: (3-Carboxy-5-hydroxyphenyl)boronic acid.
Reduction: (3-Hydroxymethyl-5-hydroxyphenyl)boronic acid.
Substitution: Various esters and ethers depending on the substituents used.
Scientific Research Applications
(3-Formyl-5-hydroxyphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Formyl-5-hydroxyphenyl)boronic acid involves its ability to form reversible covalent bonds with diols. This property is exploited in various applications, such as the development of biosensors and enzyme inhibitors. The boronic acid group interacts with diol-containing molecules, forming a cyclic boronate ester. This interaction can be used to detect the presence of specific biomolecules or inhibit enzyme activity by blocking the active site .
Comparison with Similar Compounds
Similar Compounds
(3-Formylphenyl)boronic acid: Similar structure but lacks the hydroxyl group, making it less versatile in certain reactions.
(4-Formylphenyl)boronic acid: Similar structure but with the formyl group in a different position, affecting its reactivity and applications.
(2-Formylphenyl)boronic acid: Similar structure but with the formyl group in a different position, affecting its reactivity and applications.
Uniqueness
(3-Formyl-5-hydroxyphenyl)boronic acid is unique due to the presence of both a formyl group and a hydroxyl group on the phenyl ring. This combination of functional groups enhances its reactivity and versatility in various chemical reactions and applications. The compound’s ability to form reversible covalent bonds with diols makes it particularly valuable in the development of biosensors and diagnostic tools .
Properties
Molecular Formula |
C7H7BO4 |
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Molecular Weight |
165.94 g/mol |
IUPAC Name |
(3-formyl-5-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C7H7BO4/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-4,10-12H |
InChI Key |
ZBQDRPUALYBQOH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)O)C=O)(O)O |
Origin of Product |
United States |
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